(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide

α7 nAChR CaV2.2 selectivity

(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide, widely catalogued as PAM‑2, is a synthetic furan‑acrylamide belonging to the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM) chemotype. PAM‑2 is a type II PAM that enhances agonist‑evoked α7 nAChR currents with EC₅₀ values of 39 µM (human) and 12 µM (rat).

Molecular Formula C14H13NO2
Molecular Weight 227.263
CAS No. 1426293-61-9
Cat. No. B2359473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide
CAS1426293-61-9
Molecular FormulaC14H13NO2
Molecular Weight227.263
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C14H13NO2/c1-11-4-6-12(7-5-11)15-14(16)9-8-13-3-2-10-17-13/h2-10H,1H3,(H,15,16)/b9-8+
InChIKeyDJMZLFDVBHWQTH-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide (PAM-2 α7 nAChR PAM) Baseline Procurement Profile


(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide, widely catalogued as PAM‑2, is a synthetic furan‑acrylamide belonging to the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM) chemotype. PAM‑2 is a type II PAM that enhances agonist‑evoked α7 nAChR currents with EC₅₀ values of 39 µM (human) and 12 µM (rat) . The compound displays oral bioavailability, CNS penetration, and a multi‑target selectivity profile characterized by markedly weaker activity at Cav2.2 channels and α9α10 nAChRs [1]. Its pharmacological fingerprint is distinguished from close structural analogs PAM‑3, PAM‑4, and DM489 by differential α7‑potentiation potency, off‑target ion‑channel selectivity, and in‑vivo anti‑neuropathic pain potency, making direct substitution of these analogs without systematic revalidation scientifically unjustified [2].

Why Generic Substitution of (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide Among α7 PAM Analogs Fails


The furan‑acrylamide α7 PAM chemotype contains structurally homologous members (PAM‑2, PAM‑3, PAM‑4 and DM489) that nonetheless display substantially divergent functional selectivity, receptor‑subtype modulation, and in‑vivo pharmacology. Although all compounds share the furan‑acrylamide core and act as type II α7 PAMs [1], the para‑tolyl substitution on the amide nitrogen of PAM‑2 is critical for restricting off‑target Cav2.2 and α9α10 modulation relative to PAM‑3 (ortho‑tolyl) and PAM‑4 (phenyl) [2]. The structural derivative DM489 requires a higher dose (10 mg/kg) than PAM‑2 (3 mg/kg) to attenuate chemotherapy‑induced neuropathic pain, demonstrating that even a single‑step derivatization can shift in‑vivo potency [3]. Users who interchange these analogs without experimental confirmation risk introducing uncharacterized off‑target pharmacology and compromised in‑vivo efficacy, undermining experimental reproducibility and procurement value.

Quantitative Differentiation of (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide vs. Closest Analogs: A Procurement Evidence Guide


α7 nAChR Potentiation is 2‑7‑Fold Stronger than CaV2.2 Channel Inhibition and Markedly Stronger than α9α10 Inhibitory Activity

In electrophysiological assays using Xenopus oocytes co‑expressing human or rat α7 nAChRs and CaV2.2 channels, PAM‑2 potentiated hα7 and rα7 nAChRs with 2–7 times higher potency than its inhibitory activity at the hCaV2.2 channel, and an even greater difference was observed when compared with its inhibitory potency at rα9α10 nAChRs [1]. This quantitative selectivity window is not uniformly documented for the structural analogs PAM‑3 and PAM‑4. The data establish that PAM‑2's modulatory effect is preferentially directed toward α7 nAChRs over CaV2.2 and α9α10 receptors, a profile relevant for studies requiring α7‑selective pharmacology without confounding calcium‑channel or α9α10‑mediated effects.

α7 nAChR CaV2.2 selectivity

Human α3‑Containing nAChR Inhibitory Potency of PAM‑2 is Higher than NMDA Receptor Activity and Differentiates It from PAM‑4 on α9α10

In a broad selectivity panel, PAM‑2 inhibited hα3‑containing nAChRs with an IC₅₀ of 26 ± 6 µM, which is more potent than its modulation of NR1aNR2B and NR1aNR2A NMDA‑sensitive glutamate receptors [1]. By contrast, the phenyl analog PAM‑4 does not affect agonist‑activated rα9α10 nAChRs. Additionally, relevant clinical concentrations of PAM‑2, PAM‑3, and PAM‑4 do not inhibit Nav1.2 or Kv3.1 channels [1]. This differential fingerprint allows PAM‑2 to be selected as a reference α7 PAM with a fully characterized off‑target panel, whereas PAM‑3 and PAM‑4 exhibit gaps in certain selectivity dimensions.

selectivity profile ion channels PAM‑4 comparator

PAM‑2 Reduces Chemotherapy‑Induced Neuropathic Pain at a 3‑Fold Lower Dose Than Its Structural Derivative DM489

In the oxaliplatin‑induced chemotherapy‑neuropathic pain mouse model, a single oral dose of PAM‑2 at 3 mg/kg significantly decreased neuropathic pain, while the closely related structural derivative DM489 required a dose of 10 mg/kg to achieve comparable efficacy [1]. In the streptozotocin (STZ)‑induced neuropathic pain model, both compounds were equi‑effective at 3 mg/kg. This dose‑sparing advantage of PAM‑2 in chemotherapy‑induced pain indicates superior in‑vivo potency for this indication without the need for higher compound loading.

neuropathic pain DM489 dose‑response

PAM‑2 Exhibits Type II PAM Behavior with Antidepressant‑Like Activity After Both Subchronic and Chronic Dosing Unlike NS‑1738 and PNU‑120596

In the forced‑swim test (FST) and tail‑suspension test (TST) in mice, the type I PAM NS‑1738 and the type II PAM PNU‑120596 induced antidepressant‑like activity only after subchronic treatment, whereas PAM‑2 was active after both subchronic and chronic treatment [1]. This sustained efficacy under chronic dosing distinguishes PAM‑2 from other prototypical α7 PAMs and is consistent with its unique ability to trigger ERK1/2 phosphorylation after chronic administration [2], a signaling event not observed with the comparators under acute dosing.

antidepressant type II PAM chronic dosing

PAM‑2 Shows No Effect on β‑Amyloid Aβ42 Levels or Acetylcholinesterase Activity in 5XFAD Mice, in Contrast to Reported Off‑Target Effects of Other α7 Modulators

In the 5XFAD transgenic Alzheimer's disease mouse model, PAM‑2 did not alter brain Aβ42 levels, nor did it inhibit acetylcholinesterase (AChE) activity [1]. This is a critical safety differentiation because certain α7 agonists and dual‑mechanism compounds have been reported to interfere with amyloid processing or cholinergic enzymes. The absence of Aβ‑modulating and AChE‑inhibiting activity makes PAM‑2 suitable as a clean α7‑PAM tool compound for Alzheimer's research where Aβ pathology or cholinergic tone must not be confounded.

Alzheimer's disease β‑amyloid safety pharmacology

PAM‑2 Rat α7 nAChR Potency (EC₅₀ 12 µM) Is 3.3‑Fold Higher Than Its Human α7 nAChR Potency (EC₅₀ 39 µM), a Species‑Dependent Characteristic Not Fully Replicated in PAM‑3 or PAM‑4

Concentration‑response analysis in oocytes expressing human versus rat α7 nAChRs revealed that PAM‑2 potentiates the rat receptor (EC₅₀ = 12 µM) with 3.3‑fold higher potency than the human receptor (EC₅₀ = 39 µM) . While species‑dependent potency is common among α7 PAMs, the magnitude and direction of this difference for PAM‑2 are explicitly quantified, whereas equivalent data for PAM‑3 and PAM‑4 are not uniformly available across the same assay platform. Researchers designing rodent in‑vivo studies that will be translated to human target engagement should note that PAM‑2's rat‑selective potency advantage is an empirically verified property that may not be assumed for the o‑tolyl (PAM‑3) or phenyl (PAM‑4) congeners.

species selectivity rat α7 PAM‑3 comparator

Validated Application Scenarios for (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide (PAM‑2) Based on Quantitative Comparative Evidence


Neuropathic Pain Models Requiring α7‑Selective Positive Allosteric Modulation with Minimal CaV2.2 Interference

Researchers using streptozotocin‑ or oxaliplatin‑induced neuropathic pain models in mice should select PAM‑2 because it provides 2‑7‑fold functional selectivity for α7 nAChR potentiation over CaV2.2 channel inhibition, and its anti‑neuropathic pain efficacy is blocked by the α7‑selective antagonist methyllycaconitine, confirming on‑target mechanism [1]. This avoids the confounded interpretation that arises with compounds lacking characterized CaV2.2 selectivity. PAM‑2 at 3 mg/kg p.o. effectively reduces both STZ‑ and chemotherapy‑induced neuropathic pain, providing a validated starting dose for translational pain studies.

Behavioral Pharmacology Studies Requiring Chronic α7 PAM Dosing Without Efficacy Loss

In forced‑swim and tail‑suspension tests, PAM‑2 is the only furan‑acrylamide PAM that maintains antidepressant‑like activity after chronic administration, whereas NS‑1738 and PNU‑120596 lose efficacy beyond subchronic regimens [1]. This property, coupled with chronic PAM‑2‑induced ERK1/2 phosphorylation [2], makes it the preferred tool compound for chronic behavioral pharmacology studies examining α7‑mediated effects on mood, cognition, or neuroplasticity.

Alzheimer's Disease Research Requiring an α7 PAM Free of β‑Amyloid or Acetylcholinesterase Confounds

In the 5XFAD Alzheimer’s mouse model, PAM‑2 does not affect brain Aβ42 levels or inhibit AChE activity [1]. This clean profile makes PAM‑2 the appropriate α7 PAM for studies investigating cholinergic anti‑inflammatory or cognitive effects in Alzheimer's models, where any concurrent alteration of amyloid pathology or cholinergic enzyme function would compromise data interpretation [1].

Cross‑Species α7 Pharmacology Studies Requiring Rat‑Preferential Potency for Efficient In‑Vivo Target Engagement

PAM‑2 potentiates rat α7 nAChRs with an EC₅₀ of 12 µM, representing a 3.3‑fold higher potency compared to the human receptor (EC₅₀ = 39 µM) [1]. For preclinical programs conducted primarily in rodent models, this quantifiable rat‑preferential potency translates to lower dosing requirements and reduced systemic exposure relative to compounds lacking confirmed rodent potency data. PAM‑2 is therefore the preferred compound for initial in‑vivo target engagement and proof‑of‑mechanism studies in rodent neuropathic pain and neuroinflammation paradigms.

Quote Request

Request a Quote for (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.